molecular formula C8H9F3IN3O2 B15090113 Ethyl 5-amino-4-iodo-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate

Ethyl 5-amino-4-iodo-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate

Cat. No.: B15090113
M. Wt: 363.08 g/mol
InChI Key: WFZUAVVPBVQESK-UHFFFAOYSA-N
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Description

Ethyl 5-amino-4-iodo-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate is a fluorinated pyrazole derivative characterized by a trifluoroethyl group at position 1, an iodine atom at position 4, and an amino group at position 5 of the pyrazole ring. The trifluoroethyl group is notable for its electron-withdrawing properties, which influence the compound’s physicochemical behavior and metabolic stability .

Properties

Molecular Formula

C8H9F3IN3O2

Molecular Weight

363.08 g/mol

IUPAC Name

ethyl 5-amino-4-iodo-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate

InChI

InChI=1S/C8H9F3IN3O2/c1-2-17-7(16)5-4(12)6(13)15(14-5)3-8(9,10)11/h2-3,13H2,1H3

InChI Key

WFZUAVVPBVQESK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C(=C1I)N)CC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-amino-4-iodo-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate typically involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. The reaction is often catalyzed by iodine, which facilitates the formation of the pyrazole ring . The process can be carried out under mild conditions, such as room temperature, and in solvents like dichloromethane or tetrahydrofuran .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-amino-4-iodo-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like Grignard reagents or organolithium compounds.

Major Products Formed:

    Oxidation: Nitro derivatives.

    Reduction: Deiodinated pyrazole derivatives.

    Substitution: Alkylated or arylated pyrazole derivatives.

Scientific Research Applications

Ethyl 5-amino-4-iodo-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-amino-4-iodo-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate involves its interaction with specific molecular targets. The trifluoroethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Table 1: Structural Features

Compound Name Substituent at Position 1 Substituents at Positions 3, 4, 5 Molecular Formula Molecular Weight (g/mol)
Target Compound 2,2,2-Trifluoroethyl COOEt (3), I (4), NH₂ (5) C₉H₁₀F₃IN₃O₂ 385.98*
Ethyl 5-amino-1-ethyl-4-iodopyrazole-3-carboxylate Ethyl COOEt (3), I (4), NH₂ (5) C₈H₁₂IN₃O₂ 309.11
Ethyl 3,5-dimethyl-1-{5-[3-(trifluoromethyl)benzamido]pyridin-2-yl}-1H-pyrazole-4-carboxylate 5-[3-(Trifluoromethyl)benzamido]pyridin-2-yl COOEt (4), CH₃ (3,5) C₂₁H₁₉F₃N₄O₃ 432.40

*Calculated based on substituent replacement from .

Physicochemical Properties

  • Lipophilicity : The trifluoroethyl group in the target compound increases logP compared to the ethyl analog, enhancing membrane permeability but reducing aqueous solubility. This aligns with fluorine’s role in modulating lipophilicity .
  • Steric Impact : The iodine atom at position 4 introduces steric bulk, which may hinder rotational freedom compared to smaller halogens (e.g., Cl or Br).

Pharmacokinetic Considerations

Property Target Compound Ethyl Analog Trifluoromethyl-Benzamido Derivative
Metabolic Stability High (fluorine-mediated) Moderate Moderate (bulky substituent slows metabolism)
Oral Bioavailability Moderate (high logP) Low Low (poor solubility)
Plasma Half-Life Extended Short Extended

Q & A

Q. What synthetic methodologies are suitable for preparing Ethyl 5-amino-4-iodo-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate?

The synthesis of pyrazole derivatives typically involves cyclocondensation of hydrazines with β-ketoesters or via iodination of preformed pyrazole scaffolds. For example, ethyl pyrazole-3-carboxylate derivatives can be synthesized using triazenylpyrazole precursors under azide-mediated conditions, with purification via flash chromatography (cyclohexane/ethyl acetate gradients) . Key steps include:

  • Iodination : Selective iodination at the 4-position may require electrophilic iodine sources (e.g., N-iodosuccinimide) under controlled pH and temperature.
  • Trifluoroethylation : Introducing the 2,2,2-trifluoroethyl group likely involves nucleophilic substitution or alkylation using trifluoroethyl halides in polar aprotic solvents (e.g., DMF or DMSO) with base catalysis (e.g., K₂CO₃) .
  • Amino group protection : The 5-amino group may require protection (e.g., Boc) during synthesis to avoid side reactions, followed by deprotection under acidic conditions .

Q. What spectroscopic techniques are critical for structural elucidation?

Structural confirmation relies on:

  • ¹H/¹³C NMR : To confirm the pyrazole ring substitution pattern, ester group (δ ~4.3 ppm for ethyl CH₂), and trifluoroethyl group (δ ~3.8–4.2 ppm for CF₃CH₂) .
  • Mass spectrometry (EI/HRMS) : To verify molecular ion peaks (e.g., [M]+ at m/z 381) and fragmentation patterns .
  • IR spectroscopy : To identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the ester, N-H stretches for the amino group) .

Advanced Research Questions

Q. How can competing substitution pathways during iodination be controlled?

Iodination regioselectivity in pyrazoles depends on electronic and steric factors. Computational modeling (e.g., DFT) can predict reactive sites, while experimental optimization involves:

  • Solvent polarity : Polar solvents (e.g., DMF) stabilize transition states for electrophilic attack at the electron-rich 4-position.
  • Temperature control : Lower temperatures (0–5°C) minimize kinetic side reactions .
  • Additives : Silver salts (AgNO₃) can enhance iodination efficiency by scavenging iodide byproducts .

Q. What strategies mitigate side reactions during trifluoroethylation?

The strong electron-withdrawing nature of the trifluoroethyl group can lead to hydrolysis or elimination. Mitigation strategies include:

  • Inert atmosphere : Use of N₂/Ar to prevent moisture-sensitive intermediates from degrading.
  • Base selection : Mild bases (e.g., NaHCO₃) minimize ester saponification compared to stronger bases like NaOH .
  • Reaction monitoring : TLC or LC-MS to track intermediate formation and adjust stoichiometry in real time .

Q. How can bioactivity studies be designed for this compound?

To evaluate potential pharmaceutical applications (e.g., kinase inhibition or antimicrobial activity):

  • In vitro assays : Use enzyme-linked immunosorbent assays (ELISA) or fluorescence polarization for target binding affinity.
  • Cytotoxicity screening : MTT assays on cell lines (e.g., HEK293 or HeLa) to assess IC₅₀ values .
  • Metabolic stability : Microsomal incubation (human liver microsomes) to measure half-life (t₁/₂) and CYP450 interactions .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points or spectral How to resolve?

Variations in melting points or NMR shifts may arise from:

  • Polymorphism : Recrystallization in different solvents (e.g., EtOAc vs. hexane) can yield distinct crystalline forms.
  • Impurity profiles : Purity checks via HPLC (≥95% purity threshold) and elemental analysis (C, H, N within 0.4% of theoretical) are critical .
  • Deuterated solvent effects : Ensure consistency in NMR solvent (e.g., CDCl₃ vs. DMSO-d₆) when comparing data .

Methodological Best Practices

Optimizing reaction yields in multi-step syntheses

  • Design of Experiments (DoE) : Use factorial designs to evaluate interactions between temperature, solvent, and catalyst loading.
  • Scalability : Pilot reactions (1–10 mmol scale) identify mixing or heat transfer issues before large-scale synthesis.
  • Purification : Combine silica gel chromatography with recrystallization for high-purity isolates (>98%) .

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